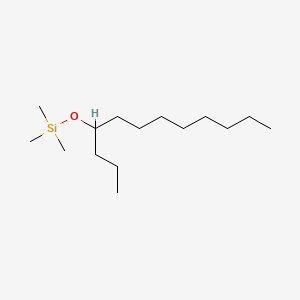
4-Trimethylsilyloxydodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Trimethylsilyloxydodecane is an organic compound characterized by the presence of a trimethylsilyl group attached to a dodecane backbone. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Trimethylsilyloxydodecane typically involves the reaction of dodecanol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of a trimethylsilyl ether, which is then purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but employs larger reactors and continuous flow systems to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Trimethylsilyloxydodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced using hydride donors to yield simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are effective.
Substitution: Reagents like halogens or organometallic compounds are employed
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds
Wissenschaftliche Forschungsanwendungen
4-Trimethylsilyloxydodecane finds applications in several scientific fields:
Chemistry: Used as a protecting group for alcohols and carboxylic acids during synthesis.
Biology: Employed in the modification of biomolecules to enhance stability and solubility.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and as a surfactant in various formulations .
Wirkmechanismus
The mechanism of action of 4-Trimethylsilyloxydodecane involves its ability to form stable bonds with various functional groups, thereby protecting them from unwanted reactions. The trimethylsilyl group acts as a steric shield, preventing nucleophilic attacks and stabilizing reactive intermediates. This property is particularly useful in multi-step organic syntheses .
Vergleich Mit ähnlichen Verbindungen
- Trimethylsilyl chloride
- Trimethylsilyl bromide
- Trimethylsilyl iodide
Comparison: 4-Trimethylsilyloxydodecane is unique due to its long dodecane chain, which imparts additional hydrophobicity and bulk compared to other trimethylsilyl compounds. This makes it particularly useful in applications requiring enhanced solubility in non-polar solvents and increased steric protection .
Eigenschaften
CAS-Nummer |
39789-28-1 |
|---|---|
Molekularformel |
C15H34OSi |
Molekulargewicht |
258.51 g/mol |
IUPAC-Name |
dodecan-4-yloxy(trimethyl)silane |
InChI |
InChI=1S/C15H34OSi/c1-6-8-9-10-11-12-14-15(13-7-2)16-17(3,4)5/h15H,6-14H2,1-5H3 |
InChI-Schlüssel |
SJKPEACOKJCOLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


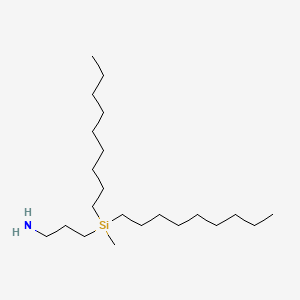

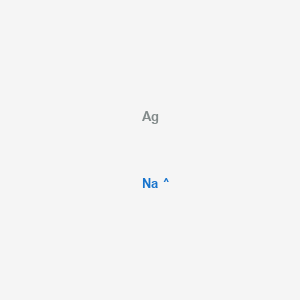


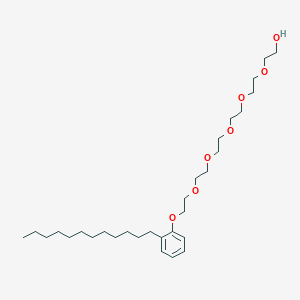
![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)


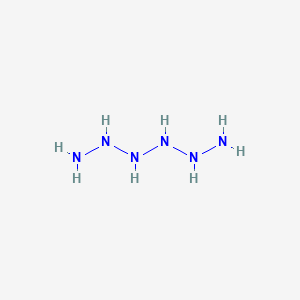

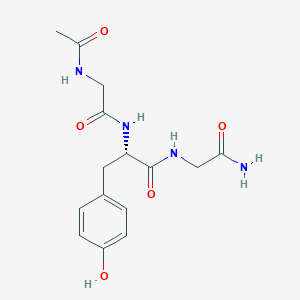
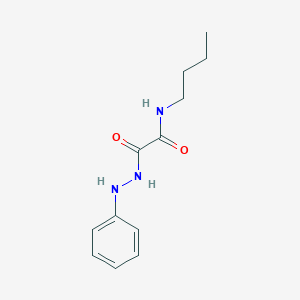
![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)
